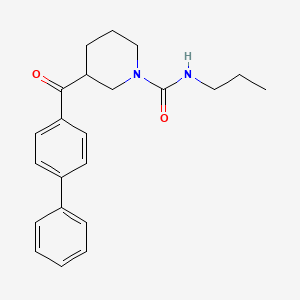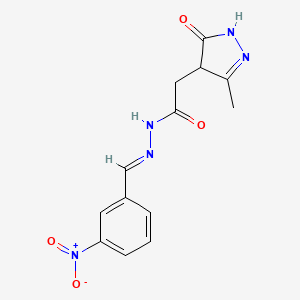
3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide
説明
3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide, commonly known as BMS-791325, is a small molecule inhibitor that has been studied for its potential use in the treatment of hepatitis C virus (HCV) infection. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against HCV strains that are resistant to current therapies.
作用機序
BMS-791325 is a non-nucleoside inhibitor of the 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide NS5B polymerase, which is essential for viral replication. This compound binds to a specific site on the NS5B protein, and inhibits its enzymatic activity. This mechanism of action is different from that of current 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, which target other viral proteins.
Biochemical and Physiological Effects:
BMS-791325 has been shown to have minimal effects on the metabolism of human liver cells, suggesting that it may have a favorable safety profile. This compound has also been shown to have a long half-life in animal models, which may allow for less frequent dosing in humans.
実験室実験の利点と制限
One advantage of BMS-791325 is its potency against 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide strains that are resistant to current therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which may complicate its use in some lab experiments.
将来の方向性
There are several potential future directions for research on BMS-791325. One possibility is the development of new formulations of this compound that improve its solubility and bioavailability. Another direction is the study of BMS-791325 in combination with other 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, to determine the optimal treatment regimen for this compound. Additionally, further studies are needed to assess the safety and efficacy of BMS-791325 in human clinical trials.
科学的研究の応用
BMS-791325 has been extensively studied for its potential use in the treatment of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide infection. In preclinical studies, this compound has been shown to inhibit the replication of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide in vitro, and to reduce viral load in animal models of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide infection. BMS-791325 has also been studied in combination with other 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, and has shown synergistic effects with some of these drugs.
特性
IUPAC Name |
3-(4-phenylbenzoyl)-N-propylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-14-23-22(26)24-15-6-9-20(16-24)21(25)19-12-10-18(11-13-19)17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,2,6,9,14-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGJZOFBSZGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3902838.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3902857.png)
![ethyl 2-(4-hydroxy-3,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902860.png)
![3-[4-(allyloxy)-3-bromo-5-methoxyphenyl]acrylic acid](/img/structure/B3902863.png)

![2-[(2-methoxyethoxy)acetyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3902875.png)



![ethyl 2-[4-(acetylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902890.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902898.png)
![3-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3902908.png)
![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3902919.png)
![5-{[(4-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902925.png)